2',3'-Cyclic cytidine monophosphate is a cyclic nucleotide that plays significant roles in cellular signaling and regulation. It is structurally characterized by a cyclic phosphate group connecting the 2' and 3' hydroxyl groups of the ribose sugar, distinguishing it from other cyclic nucleotides like 3',5'-cyclic adenosine monophosphate. This compound is involved in various biological processes, particularly in the context of RNA metabolism and signaling pathways.
2',3'-Cyclic cytidine monophosphate is synthesized in cells through enzymatic reactions involving nucleotides. It can be generated from its linear precursor, cytidine monophosphate, by the action of specific enzymes such as cyclases. Additionally, it can be produced in vitro through chemical synthesis or enzymatic methods using microbial systems, such as Escherichia coli.
2',3'-Cyclic cytidine monophosphate is classified as a cyclic nucleotide, which includes other compounds such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. These molecules are crucial for intracellular signaling and are involved in regulating various physiological functions.
The synthesis of 2',3'-cyclic cytidine monophosphate can be achieved through several methods:
In enzymatic synthesis, the process often begins with the microbial culture of E. coli cells, followed by harvesting and purification steps such as anion exchange chromatography. This method has been optimized to achieve high yields while minimizing contaminants .
The molecular structure of 2',3'-cyclic cytidine monophosphate features a ribose sugar ring with a phosphate group that forms a bridge between the 2' and 3' positions. This unique structure allows for specific interactions with enzymes and receptors involved in cellular signaling.
The molecular formula for 2',3'-cyclic cytidine monophosphate is C₉H₁₂N₃O₇P. The compound's molecular weight is approximately 307.18 g/mol. Detailed crystallographic studies have provided insights into its three-dimensional conformation, revealing how it binds to various proteins in biological systems .
2',3'-Cyclic cytidine monophosphate participates in several biochemical reactions:
The hydrolysis of 2',3'-cyclic cytidine monophosphate can be catalyzed by enzymes such as cyclic nucleotide phosphodiesterases, which cleave the cyclic bond to produce linear nucleotides . The reaction conditions (pH, temperature) significantly influence the rate and efficiency of these transformations.
The mechanism of action for 2',3'-cyclic cytidine monophosphate primarily involves its role as a signaling molecule within cells. When produced, it can activate various downstream signaling pathways by interacting with specific receptors or enzymes.
Research indicates that binding interactions between 2',3'-cyclic cytidine monophosphate and target proteins lead to conformational changes that propagate cellular responses. For instance, it has been shown to modulate RNA processing events and influence gene expression patterns .
Relevant data indicate that under optimal conditions (pH around neutral), 2',3'-cyclic cytidine monophosphate remains stable for extended periods without significant degradation .
2',3'-Cyclic cytidine monophosphate has several applications in scientific research:
The enzymatic generation of 2',3'-cyclic cytidine monophosphate (2',3'-cCMP) in prokaryotes occurs primarily through specialized pyrimidine cyclase systems. A landmark discovery identified the Pycsar (Pyrimidine Cyclase System for Antiphage Resistance) pathway, where pyrimidine cyclase enzymes (PycC) are activated upon bacteriophage infection [3] [10]. These enzymes belong to a conserved family of nucleotide cyclases phylogenetically classified into five clades (A–E). Clade E PycC enzymes specifically catalyze the conversion of cytidine triphosphate (CTP) into 3',5'-cyclic cytidine monophosphate (3',5'-cCMP), which serves as a precursor or analog to 2',3'-cCMP in bacterial immunity [3] [7]. In Elizabethkingia anophelis, the clade E enzyme EaPycC generates cCMP as its primary catalytic product, confirmed via LC-MS/MS analysis [7].
Beyond dedicated cyclases, 2',3'-cCMP is also produced during RNA degradation. Ribonucleases like RNase I (an RNase T2 family member) hydrolyze RNA via a two-step mechanism:
Table 1: Enzymatic Sources of 2',3'-cCMP in Prokaryotes
Enzyme/System | Clade/Type | Catalytic Product | Biological Trigger |
---|---|---|---|
PycC | Clade E (e.g., EaPycC) | 3',5'-cCMP* | Phage infection |
RNase I | RNase T2 family | 2',3'-cNMPs | RNA degradation |
Colicin E5 | Cytotoxic RNase | 2',3'-cCMP (oligomers) | Bacterial competition |
RtcA | RNA cyclase | 2',3'-cP RNA termini | RNA repair/stress response |
*3',5'-cCMP may undergo isomerization or participate in 2',3'-cCMP-generating pathways.
Bacterial PycC cyclases exhibit strict pyrimidine specificity, distinguishing them from promiscuous mammalian nucleotide cyclases. Clade E PycC enzymes (e.g., EaPycC) exclusively utilize CTP as a substrate, while clades A–D preferentially convert UTP to cUMP [3] [7]. This selectivity is governed by active-site residues:
Catalysis requires divalent metal ions (Mg²⁺ or Mn²⁺), which coordinate the triphosphate moiety of CTP. The reaction proceeds via nucleophilic attack by the 3′-OH group on the α-phosphate, forming a pentacoordinate transition state and releasing pyrophosphate [3] [10]. Unlike adenylate cyclases, PycC enzymes exhibit negligible activity toward purine nucleotides (ATP/GTP), preventing crosstalk with canonical cAMP/cGMP signaling [3].
Table 2: Substrate Recognition Residues in PycC Cyclases
Enzyme | Specificity | Key Residues | Role in Substrate Binding |
---|---|---|---|
EaPycC (Clade E) | CTP | F100, R142, Q144 | Hydrogen bonding with cytidine base |
BcPycC (Clade B) | UTP | Y50, D94, R97 | Recognition of uracil moiety |
PaPycC (Clade A) | UTP/CTP | H78, E139, R143 | Base-agnostic phosphate coordination |
High-resolution crystal structures of pyrimidine cyclases reveal conserved folds and novel domains essential for 2',3'-cCMP synthesis. Clade E PycC enzymes (e.g., EaPycC) adopt a head-to-tail homodimeric structure with two symmetric active sites at the dimer interface [7]. Each monomer contains:
The catalytic core harbors conserved aspartate residues (D102/D146 in EaPycC) that coordinate Mn²⁺ ions, aligning CTP for in-line cyclization [7]. This architecture diverges from clade B uridylate cyclases (e.g., BcPycC), which feature a simpler β-hairpin and extended N-terminal helix.
For non-PycC pathways, RNA 3′-terminal phosphate cyclase (RtcA) generates 2',3'-cyclic phosphate RNA termini via a three-step mechanism:
Table 3: Structural Features of 2',3'-cCMP-Generating Enzymes
Enzyme | PDB/Model | Key Domains/Motifs | Catalytic Residues | Metal Dependence |
---|---|---|---|---|
EaPycC | Homodimer (I23) | Y-shaped β-sheet (β10–β13) | D102, D146 | Mn²⁺/Mg²⁺ |
BcPycC | 7R65 | N-terminal α-helix, β-hairpin | D85, D129 | Mn²⁺ |
RtcA (E. coli) | PDB: 1RTC | IF3-like domain, thioredoxin fold | H309 (adenylylation) | None |
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